Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate
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Overview
Description
Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate: is a chemical compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol It is characterized by the presence of a cyclohexane ring substituted with an amino group, two fluorine atoms, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group at the 1-position.
Esterification: The resulting 1-amino-4,4-difluorocyclohexane is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine: The compound’s potential as a pharmaceutical intermediate is of significant interest. It can be used in the development of drugs targeting specific enzymes or receptors, particularly those involved in neurological or metabolic disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its fluorinated nature imparts unique properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
- Methyl 1-amino-4-fluorocyclohexane-1-carboxylate
- Methyl 1-amino-4,4-dichlorocyclohexane-1-carboxylate
- Methyl 1-amino-4,4-dibromocyclohexane-1-carboxylate
Uniqueness: Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated or brominated analogs .
Properties
IUPAC Name |
methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-13-6(12)7(11)2-4-8(9,10)5-3-7/h2-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZJFANNNXYGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885498-55-5 |
Source
|
Record name | methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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